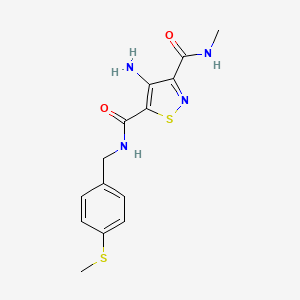

![molecular formula C25H28N2O3S B2485346 Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-37-7](/img/structure/B2485346.png)

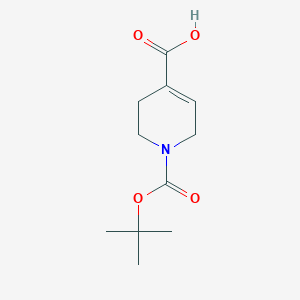

Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on related compounds reveals intricate synthetic pathways that could inform the synthesis of this compound. For instance, the synthesis of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene demonstrates the use of photoinduced electrocyclization–dehydrogenation reactions from tetra(3-thienyl)ethene, suggesting a potential method for synthesizing structurally complex naphthalene derivatives with stability against molecular oxygen, indicating high stability and potential efficiency in charge-carrier transport properties due to its columnar crystalline structure (Yamamoto et al., 2013).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides a window into understanding the molecular structure of our target compound. For example, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate reveals a triclinic space group crystalline structure with intra- and intermolecular hydrogen bonds stabilizing the structure, suggesting the importance of hydrogen bonding in determining the molecular conformation and stability of similar compounds (Sambyal et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds within this chemical class can be deduced from studies like the synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These studies highlight the critical role of Schiff base formation and the impact of substituents on chemical reactivity and stability, showcasing the diversity in chemical behavior and reactivity among similar compounds (Çolak et al., 2021).

Physical Properties Analysis

The physical properties of similar compounds are often closely linked to their molecular and crystal structures. For instance, compounds with columnar crystalline structures tend to exhibit efficient charge-carrier transport properties, which could be relevant for the application of the target compound in electronic devices.

Chemical Properties Analysis

The chemical properties, such as stability, reactivity, and potential applications, can be inferred from the synthesis and characterization studies. For example, the high stability against molecular oxygen and efficient charge-carrier transport properties suggest potential applications in organic electronics (Yamamoto et al., 2013).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

One research application involves the use of similar ethyl carboxylate compounds in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4+2] annulation, showcasing the potential of such chemicals in creating complex organic structures with complete regioselectivity (Zhu et al., 2003). Another study focuses on synthesizing 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones from ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates, indicating the utility of ethyl carboxylate derivatives in heterocyclic chemistry (Balogh et al., 2009).

Material Science and Polymer Research

In material science, derivatives of naphthalene and ethyl carboxylate are used for selective production of benzene and naphthalene through pyrolysis in the presence of calcium hydroxide, demonstrating their role in the decomposition processes of polymers for obtaining valuable chemical products (Yoshioka et al., 2006). Similarly, the acid-catalyzed dehydration of hydroxy-substituted perhydroindenyl(perhydronaphthyl)ethanones and perhydroindene(naphthalene)carboxylates showcases how such compounds participate in chemical transformations relevant to the synthesis of partially hydrogenated organic molecules (Morozova et al., 2008).

Chemosensors and Environmental Applications

The design and synthesis of naphthoquinone-based chemosensors for transition metal ions, utilizing compounds with naphthalene and carbonylamino groups, underscore the importance of these chemicals in developing selective detection tools for environmental monitoring and chemical analysis (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name |

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3S/c1-6-30-23(29)19-18-14-24(2,3)27-25(4,5)20(18)31-22(19)26-21(28)17-13-9-11-15-10-7-8-12-16(15)17/h7-13,27H,6,14H2,1-5H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQJKHLQDYCVHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

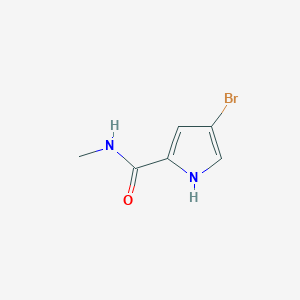

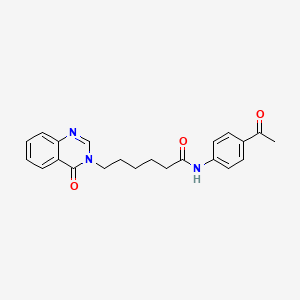

![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

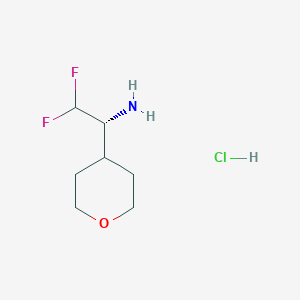

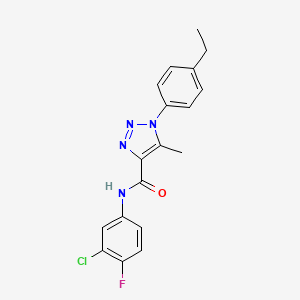

![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)

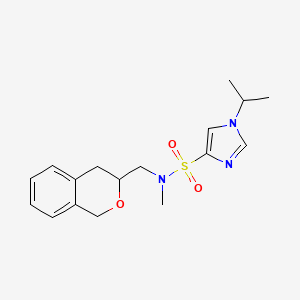

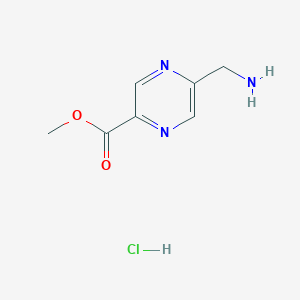

![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)